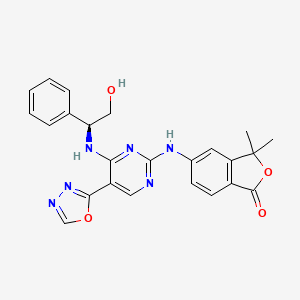Hpk1-IN-7
CAS No.:
Cat. No.: VC13760759
Molecular Formula: C24H22N6O4
Molecular Weight: 458.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C24H22N6O4 |
|---|---|
| Molecular Weight | 458.5 g/mol |
| IUPAC Name | 5-[[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-5-(1,3,4-oxadiazol-2-yl)pyrimidin-2-yl]amino]-3,3-dimethyl-2-benzofuran-1-one |
| Standard InChI | InChI=1S/C24H22N6O4/c1-24(2)18-10-15(8-9-16(18)22(32)34-24)27-23-25-11-17(21-30-26-13-33-21)20(29-23)28-19(12-31)14-6-4-3-5-7-14/h3-11,13,19,31H,12H2,1-2H3,(H2,25,27,28,29)/t19-/m1/s1 |
| Standard InChI Key | RVSSNRBUPQUIEG-LJQANCHMSA-N |
| Isomeric SMILES | CC1(C2=C(C=CC(=C2)NC3=NC=C(C(=N3)N[C@H](CO)C4=CC=CC=C4)C5=NN=CO5)C(=O)O1)C |
| SMILES | CC1(C2=C(C=CC(=C2)NC3=NC=C(C(=N3)NC(CO)C4=CC=CC=C4)C5=NN=CO5)C(=O)O1)C |
| Canonical SMILES | CC1(C2=C(C=CC(=C2)NC3=NC=C(C(=N3)NC(CO)C4=CC=CC=C4)C5=NN=CO5)C(=O)O1)C |
Introduction
Chemical and Pharmacological Properties of HPK1-IN-7
Structural Characteristics
HPK1-IN-7 has the molecular formula C<sub>24</sub>H<sub>22</sub>N<sub>6</sub>O<sub>4</sub> and a molecular weight of 458.47 g/mol . The compound exhibits high solubility in dimethyl sulfoxide (DMSO) at 125 mg/mL (272.65 mM), though ultrasonic agitation is required for complete dissolution .
Table 1: Key physicochemical properties
| Property | Value |
|---|---|
| CAS Number | 2320462-65-3 |
| Molecular Formula | C<sub>24</sub>H<sub>22</sub>N<sub>6</sub>O<sub>4</sub> |
| Molecular Weight | 458.47 g/mol |
| Solubility (DMSO) | 272.65 mM |
| Storage Conditions | -20°C (stable for 1 month) |
Pharmacokinetic Profile
In murine models, HPK1-IN-7 displays favorable pharmacokinetics:
-
Intravenous administration (1 mg/kg): Moderate plasma clearance (43 mL/min/kg) and large volume of distribution (4.4 L/kg) .
-
Oral administration (20 mg/kg): Peak plasma concentration (C<sub>max</sub>) of 5.3 μM and area under the curve (AUC<sub>0-24h</sub>) of 19 μM·h, yielding 100% bioavailability .
These properties enable twice-daily dosing regimens in preclinical tumor models without accumulation-related toxicity .
Mechanism of Action: Targeting HPK1 Signaling
HPK1's Role in Immune Regulation
HPK1 phosphorylates key adaptor proteins in the TCR signaling cascade:
-
SLP-76 phosphorylation at Ser376 disrupts its interaction with LAT, destabilizing the signalosome complex .
-
Gads phosphorylation at Thr262 prevents recruitment of downstream effectors like PLCγ1 .
-
Caspase-mediated cleavage during activation-induced cell death generates a 43 kDa fragment that preferentially phosphorylates CARMA1, activating NF-κB .
Inhibition Kinetics and Selectivity
HPK1-IN-7 binds the ATP pocket of HPK1 with 40-fold selectivity over IRAK4 (IC<sub>50</sub> = 59 nM) and 54-fold over GLK (IC<sub>50</sub> = 140 nM) . This specificity minimizes off-target effects on related kinases like MAP4K2 (GCK) and MAP4K3 (GLK) . Structural studies suggest that the isofuranone scaffold optimizes interactions with HPK1's hinge region while avoiding steric clashes observed with bulkier inhibitors .
Preclinical Efficacy in Cancer Models
Monotherapy Effects
While HPK1-IN-7 alone shows modest tumor growth inhibition, it significantly amplifies T-cell activation markers:
Combination with Anti-PD1
In the MC38 syngeneic colorectal cancer model:
-
HPK1-IN-7 (100 mg/kg BID) + anti-PD1 achieves 78% tumor regression vs. 32% with anti-PD1 alone .
-
Tumor-free survival increases from 20% (anti-PD1) to 65% (combination) .
Table 2: Comparative efficacy in MC38 model
| Treatment Group | Tumor Volume Reduction | Survival Rate (Day 35) |
|---|---|---|
| Control | 0% | 0% |
| HPK1-IN-7 monotherapy | 18% | 10% |
| Anti-PD1 | 32% | 20% |
| Combination | 78% | 65% |
Pharmacodynamic Biomarkers
Target Engagement Markers
-
pSLP-76<sup>Ser376</sup> suppression: 89% reduction in splenic T-cells at 1 hr post-dose .
-
IL-2 secretion: 4.1-fold increase in antigen-stimulated T-cells .
Immune Microenvironment Modulation
Single-cell RNA sequencing reveals:
-
2.8-fold expansion of stem-like T<sub>CF1</sub> cells
Developmental Status and Future Directions
Formulation Optimization
Current formulations utilize:
Combination Strategies Under Investigation
-
With CD40 agonists: Preclinical data show additive effects in dendritic cell activation .
-
With LAG-3 inhibitors: Synergistic reversal of T-cell exhaustion observed in vitro .
Clinical Translation Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume